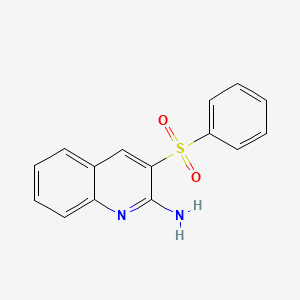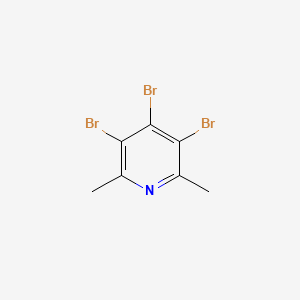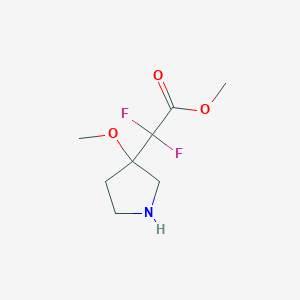
3-(Benzenesulfonyl)quinolin-2-amine
描述
3-(Benzenesulfonyl)quinolin-2-amine: is a chemical compound with the molecular formula C15H12N2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
作用机制
Target of Action
It’s known that similar compounds often interact with specific proteins or enzymes within the cell
Mode of Action
It’s known that similar compounds often work by binding to their target proteins and modulating their activity . This can lead to changes in cellular processes and ultimately influence the behavior of the cell. The exact mechanism of how 3-(Phenylsulfonyl)-2-quinolinamine interacts with its targets remains to be elucidated.
Biochemical Pathways
It’s known that similar compounds can influence various cellular pathways, leading to downstream effects
Pharmacokinetics
It’s known that similar compounds often have specific pharmacokinetic properties that influence their bioavailability
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)quinolin-2-amine typically involves the sulfonylation of quinolin-2-amine. One common method includes the reaction of quinolin-2-amine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-(Benzenesulfonyl)quinolin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for industrial applications where specific chemical properties are required.
相似化合物的比较
Quinoline: A parent compound with a simpler structure, lacking the benzenesulfonyl group.
2-Aminoquinoline: Similar to 3-(Benzenesulfonyl)quinolin-2-amine but without the sulfonyl group.
Benzenesulfonamide: Contains the sulfonyl group but lacks the quinoline structure.
Uniqueness: this compound is unique due to the presence of both the quinoline and benzenesulfonyl moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
3-(benzenesulfonyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-15-14(10-11-6-4-5-9-13(11)17-15)20(18,19)12-7-2-1-3-8-12/h1-10H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRCNBOULJLYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332388 | |
| Record name | 3-(benzenesulfonyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861386-01-8 | |
| Record name | 3-(benzenesulfonyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)
![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)


![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2990390.png)

![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2990395.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2990400.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)
